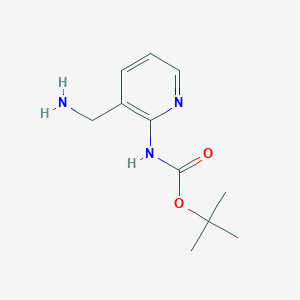

Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. nih.govrsc.org Its prevalence is a testament to its versatile properties and broad range of applications.

Medicinal Chemistry: Pyridine derivatives are among the most common heterocyclic motifs found in approved pharmaceutical drugs. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often enhances the solubility and bioavailability of drug molecules. enpress-publisher.comresearchgate.net This scaffold is a key component in a vast array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govekb.eg The adaptability of the pyridine ring allows for structural modifications that can fine-tune the pharmacological activity of a compound. enpress-publisher.comresearchgate.net

Materials Science and Agrochemicals: Beyond pharmaceuticals, the unique electronic properties of the pyridine ring make it a valuable component in the design of functional materials, such as organic light-emitting diodes (OLEDs) and dyes. enpress-publisher.comresearchgate.net In agriculture, many insecticides, fungicides, and herbicides are based on pyridine derivatives. researchgate.net

Synthetic Versatility: As a building block, the pyridine ring can be functionalized at various positions, offering chemists a robust platform for constructing complex molecular architectures. enpress-publisher.comresearchgate.net Its role as a precursor in the synthesis of pharmaceuticals and agrochemicals is a major focus of contemporary drug discovery. nih.gov

The following table summarizes the key areas where pyridine scaffolds are of significant importance.

| Field of Research | Significance of Pyridine Scaffolds | Key Properties Utilized |

| Medicinal Chemistry | Core component of numerous FDA-approved drugs. nih.gov | Polarity, ability to form hydrogen bonds, bioavailability enhancement. enpress-publisher.comresearchgate.net |

| Agrochemicals | Foundational structure for many pesticides, herbicides, and fungicides. researchgate.net | Biological activity and structural versatility. |

| Materials Science | Used in the development of dyes and electronic materials. enpress-publisher.com | Unique electronic and photophysical properties. |

| Organic Synthesis | Serves as a versatile precursor for complex molecules. nih.gov | Multiple sites for functionalization and modification. enpress-publisher.com |

Role of Protected Amines as Versatile Synthetic Intermediates

Amines are fundamental functional groups in organic chemistry, but their high reactivity (both as nucleophiles and bases) can be problematic during multi-step syntheses. chemistrysteps.com Protecting group chemistry provides a crucial strategy to temporarily mask the reactivity of an amine, allowing chemical transformations to be performed on other parts of the molecule without interference. creative-peptides.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal characteristics: wikipedia.org

Ease of Introduction: It can be readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.org

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.orgnih.gov

Orthogonality: Its stability to basic conditions makes it compatible with other protecting groups that are removed with base, such as the Fmoc group, allowing for selective deprotection strategies. organic-chemistry.org

Mild Removal: The Boc group is easily removed under acidic conditions, typically using trifluoroacetic acid (TFA), which liberates the free amine. wikipedia.orgnbinno.com

This ability to "protect" and "deprotect" amine functionality is essential in complex synthetic sequences, most notably in solid-phase peptide synthesis, where amino acids are sequentially coupled to form a peptide chain. nbinno.comspringernature.comku.dk By protecting the α-amino group of an incoming amino acid with a Boc group, unwanted side reactions are prevented, ensuring the formation of the desired peptide sequence. nbinno.com

The table below outlines the key features of the Boc protecting group.

| Feature | Description | Common Reagents/Conditions |

| Protection | Reacts with amines to form a stable carbamate (B1207046). nbinno.com | Di-tert-butyl dicarbonate ((Boc)₂O), base. organic-chemistry.org |

| Stability | Resistant to basic, reductive, and many nucleophilic conditions. nih.gov | Stable to conditions like catalytic hydrogenation. researchgate.net |

| Deprotection | Cleaved under acidic conditions to regenerate the amine. wikipedia.org | Trifluoroacetic acid (TFA), HCl in methanol. wikipedia.org |

Strategic Importance of Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate as a Building Block

The structure of this compound is a testament to rational molecular design for synthetic utility. It combines the desirable pyridine core with two differently functionalized amino groups positioned at the 2- and 3-positions.

This specific arrangement offers significant strategic advantages:

Orthogonal Reactivity: The molecule possesses two nitrogen-containing functional groups with distinct reactivities. The primary amine of the 3-(aminomethyl) group is a potent nucleophile, ready to participate in reactions such as amide bond formation, alkylation, or reductive amination. In contrast, the amine at the 2-position is protected as a Boc-carbamate, rendering it non-nucleophilic and stable to the conditions used to modify the primary amine. organic-chemistry.org

Sequential Functionalization: This difference in reactivity allows for a stepwise approach to building more complex molecules. A chemist can first react the free aminomethyl group and, in a subsequent step, remove the Boc protecting group to reveal the 2-amino group for further transformation. This level of control is crucial for constructing highly substituted pyridine derivatives with precisely defined substitution patterns.

Scaffold for Complex Ligands: The 2,3-disubstituted pyridine motif is a common feature in ligands used in coordination chemistry and catalysis. The proximity of the two nitrogen groups, once the Boc group is removed, allows them to act as a bidentate ligand, capable of chelating to metal centers. This makes the title compound a valuable precursor for catalysts, sensors, and advanced materials.

Properties

IUPAC Name |

tert-butyl N-[3-(aminomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNVVPJRVWGFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192599 | |

| Record name | 1,1-Dimethylethyl N-[3-(aminomethyl)-2-pyridinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-11-7 | |

| Record name | 1,1-Dimethylethyl N-[3-(aminomethyl)-2-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[3-(aminomethyl)-2-pyridinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Compound Derivation and Analogues

Precursor Synthesis and Functionalization of the Pyridine (B92270) Core

The foundational step in synthesizing the target compound is the creation of a suitably substituted pyridine ring. This typically involves assembling the heterocyclic core with functional groups at the 2- and 3-positions that can be readily converted to the required amino and aminomethyl moieties.

A common and effective strategy for constructing the pyridine core is through multi-component reactions that yield 2-amino-3-cyanopyridine (B104079) derivatives. These compounds serve as crucial precursors because the 2-amino group is already in place, and the 3-cyano group is an ideal precursor to the aminomethyl group.

The synthesis of 2-amino-3-cyanopyridines can be achieved via a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgscielo.br This method is valued for its efficiency, use of inexpensive starting materials, and ability to generate molecular diversity. semanticscholar.org Various catalytic systems have been developed to optimize this reaction, including the use of heterogeneous catalysts like nanostructured Na2CaP2O7 and copper nanoparticles on charcoal, which offer advantages such as high yields, mild reaction conditions, and catalyst recyclability. scielo.brmdpi.com Microwave-assisted synthesis, often performed under solvent-free conditions, has also been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. semanticscholar.orgrsc.org

Table 1: Catalysts and Conditions for Synthesis of 2-Amino-3-Cyanopyridine Derivatives

| Catalyst/Method | Key Advantages | Source(s) |

|---|---|---|

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] | Good to excellent yields, mild procedure. | researchgate.net |

| Nanostructured Na2CaP2O7 | Heterogeneous catalyst, solvent-free conditions, green and recoverable. | mdpi.com |

| Microwave Irradiation (solvent-free) | Short reaction times, high yields, environmentally friendly. | semanticscholar.orgrsc.org |

| Copper Nanoparticles on Charcoal (Cu/C) | Heterogeneous, reusable catalyst, good to excellent yields. | scielo.br |

Once the 2-amino-3-cyanopyridine intermediate is secured, the next critical step is the conversion of the cyano group (-CN) at the 3-position into an aminomethyl group (-CH2NH2). This transformation is typically accomplished through chemical reduction.

The reduction of the nitrile is a standard procedure in organic synthesis. Common methods include catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or chemical reduction with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a cobalt catalyst. This step yields the key intermediate, 3-(aminomethyl)pyridin-2-amine (B117360), which possesses the two necessary amino groups for the subsequent selective protection step.

Selective Amine Protection Strategies

With 3-(aminomethyl)pyridin-2-amine in hand, the challenge lies in differentiating between the two primary amino groups: the aromatic amine at the C2 position and the aliphatic amine of the C3 aminomethyl side chain. Selective protection is crucial for using this compound as a building block in sequential synthesis.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its straightforward removal under mild acidic conditions. organic-chemistry.orgfishersci.co.uk The protection reaction involves treating the diamine intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

In this reaction, a nucleophilic amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide as byproducts. The Boc group effectively masks the reactivity of the amine, preventing it from participating in subsequent reactions until it is intentionally deprotected. organic-chemistry.org

Achieving selective protection of the 2-amino group over the aminomethyl group is paramount. The electronic properties of the two amines are inherently different; the 2-amino group is directly attached to the electron-withdrawing pyridine ring, making it less nucleophilic than the primary alkyl amine of the aminomethyl group. However, by carefully controlling the reaction conditions, selective protection can be achieved.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukgoogle.com The stoichiometry of Boc₂O is carefully controlled, often using a slight excess to ensure complete reaction with the target amine. Temperature and reaction time are also optimized to maximize the yield of the desired mono-protected product, tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate, while minimizing the formation of di-protected and other side products. google.com

Table 2: Typical Conditions for Selective N-Boc Protection

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc protecting group. | organic-chemistry.orgfishersci.co.uk |

| Base | Triethylamine (TEA), DMAP | Activates the amine and neutralizes acidic byproducts. | google.com |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides a medium for the reaction. | fishersci.co.ukgoogle.com |

| Temperature | Room Temperature | Allows for controlled reaction rates and selectivity. | fishersci.co.uk |

| Stoichiometry | ~1 equivalent of Boc₂O | To favor mono-protection over di-protection. | google.com |

Multi-Step Synthetic Sequences Incorporating the Compound

This compound is a valuable intermediate in synthetic organic chemistry precisely because of its differentiated amino groups. With the 2-amino group masked by the Boc protecting group, the free aminomethyl group at the 3-position is available for a wide range of chemical transformations.

For example, the primary amine of the aminomethyl group can undergo nucleophilic substitution, reductive amination, or acylation to form amides, sulfonamides, or ureas. This allows for the construction of complex molecular scaffolds built upon the pyridine core. Following these transformations, the Boc group on the 2-amino position can be selectively removed using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This unmasks the 2-amino group, making it available for a new set of reactions, such as diazotization followed by substitution or participation in cyclization reactions to form fused heterocyclic systems. This strategic protection and deprotection sequence enables the controlled, stepwise elaboration of the pyridine-based molecule.

Linear Synthesis Approaches from Readily Available Starting Materials

Linear synthesis involves the stepwise modification of a starting molecule to build the target compound. For substituted 2-aminopyridines, a common linear strategy begins with a pre-functionalized pyridine ring, such as 2-amino-3-methylpyridine (B33374). This readily available starting material serves as a scaffold upon which the required functional groups are sequentially installed.

A hypothetical linear sequence to synthesize the target compound could involve the following key steps:

Protection of the Amino Group : The primary amino group at the C2 position is first protected to prevent it from interfering with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, reacting with 2-amino-3-methylpyridine in the presence of di-tert-butyl dicarbonate to form 2-(Boc-amino)-3-methylpyridine. This reaction typically proceeds with high yield. acs.org

Side-Chain Functionalization : The methyl group at the C3 position is then converted into the desired aminomethyl group. This can be achieved through a two-step process. First, a radical halogenation, for instance using N-bromosuccinimide (NBS), introduces a bromine atom to the methyl group, yielding 2-(Boc-amino)-3-(bromomethyl)pyridine.

Introduction of the Amino Group : The final step involves the nucleophilic substitution of the bromine atom. Treatment of the bromomethyl intermediate with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine equivalent, furnishes the aminomethyl group. Subsequent deprotection, if necessary, yields the final product, this compound.

This stepwise approach allows for controlled modifications and is often straightforward for laboratory-scale synthesis. Alternative linear routes can also be envisioned, such as those starting from 2-fluoropyridine, where the fluorine atom is displaced by an amine under mild conditions using lithium amides. lookchem.com

Convergent Synthesis Strategies for Complex Derivatives

Convergent synthesis offers an efficient alternative for constructing complex molecules by preparing key fragments of the target compound separately before coupling them in the final stages. This approach is particularly advantageous for creating libraries of analogues, as different fragments can be combined to produce a wide range of derivatives. For complex pyridines, palladium-catalyzed cross-coupling reactions are a cornerstone of convergent strategies. researchgate.net

Key cross-coupling reactions applicable to this context include:

Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A convergent strategy could involve the coupling of a 2-(Boc-amino)-3-halopyridine with a boronic acid or ester that contains a protected aminomethyl side chain. The reaction is known for its tolerance of a wide variety of functional groups. nih.gov

Sonogashira Coupling : This method creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For synthesizing analogues, a 2-amino-3-bromopyridine (B76627) can be coupled with a terminal alkyne. scirp.org The resulting alkynyl group can then be reduced and functionalized to the desired aminomethyl side chain, providing a versatile entry point for various derivatives.

Catalytic and Reagent-Based Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of functionalized pyridines like this compound benefits significantly from both transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Transformations for Ring Functionalization

Transition metals, particularly palladium, rhodium, and ruthenium, are instrumental in activating and functionalizing the otherwise unreactive C-H bonds of the pyridine ring. nih.gov

Palladium (Pd) Catalysis : Palladium is widely used for cross-coupling reactions such as the Suzuki and Sonogashira reactions mentioned previously, which are essential for convergent syntheses. nih.govscirp.org Additionally, Pd catalysts can facilitate C-H activation and direct coupling of pyridine N-oxides with various organic fragments, offering a direct route to functionalization without pre-installed leaving groups. rsc.orgacs.org

Ruthenium (Ru) Catalysis : Ruthenium catalysts have been developed for the amination of aminopyridines. These reactions proceed through a reversible π-coordination of the catalyst to the pyridine ring, activating it for nucleophilic aromatic substitution and allowing the exchange of amino groups. soton.ac.uk

The table below summarizes representative palladium-catalyzed Sonogashira coupling reactions for the functionalization of 2-amino-3-bromopyridines, demonstrating the versatility of this approach.

| Alkyne Partner | Catalyst System | Solvent/Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF3COO)2, PPh3, CuI | DMF / Et3N | 100 | 96 | scirp.org |

| 4-Ethynyltoluene | Pd(CF3COO)2, PPh3, CuI | DMF / Et3N | 100 | 98 | scirp.org |

| 1-Hexyne | Pd(CF3COO)2, PPh3, CuI | DMF / Et3N | 100 | 91 | scirp.org |

| 3,3-Dimethyl-1-butyne | Pd(CF3COO)2, PPh3, CuI | DMF / Et3N | 100 | 90 | scirp.org |

Application of Organocatalysis and Other Reagents

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing and functionalizing heterocycles. These methods often provide unique selectivity and operate under mild conditions.

A notable development is the photochemical organocatalytic functionalization of pyridines. rsc.org This strategy utilizes a dithiophosphoric acid catalyst which, upon visible-light irradiation, can perform three catalytic roles: acting as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. researchgate.net This process generates pyridinyl radicals that can couple with other radical species, enabling C-H functionalization at positions that are difficult to access through traditional methods, such as the C4 position. researchgate.netrsc.org

The following table presents examples of the photochemical allylation of various pyridine derivatives, showcasing the scope of this organocatalytic approach.

| Pyridine Substrate | Allylic Substrate | Catalyst | Yield (%) | Regioselectivity (C4:other) | Reference |

|---|---|---|---|---|---|

| Pyridine | Cyclohexene | Dithiophosphoric Acid | 85 | >20:1 | rsc.org |

| 2-Methylpyridine | Cyclohexene | Dithiophosphoric Acid | 78 | Exclusive C4 | rsc.org |

| 3-Chloropyridine | Cyclohexene | Dithiophosphoric Acid | 80 | >20:1 | rsc.org |

| 3-Cyanopyridine | Cyclohexene | Dithiophosphoric Acid | 72 | Exclusive C4 | rsc.org |

Beyond catalysis, specific reagents play a crucial role. For instance, the amination of halopyridines can be achieved without transition metals by using strong nucleophiles like lithium amides, which are effective even on unactivated pyridine rings. lookchem.com

Process Optimization and Scale-Up Considerations in Laboratory Research

One-pot or multicomponent reactions (MCRs) are highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and resources. nih.gov For example, the development of a one-pot synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and primary amines under solvent-free conditions represents a significant process optimization. nih.gov

Furthermore, catalyst efficiency is paramount. For transition metal-catalyzed reactions, optimizing catalyst loading, ligand choice, and reaction time is crucial to ensure the process is economically viable. The ability to perform reactions under milder conditions, such as lower temperatures or pressures, also contributes to a more scalable and safer process. researchgate.net As a synthesis is scaled up, factors such as heat transfer, mixing, and reagent addition rates become critical and may require a shift from traditional batch processing to continuous flow chemistry to ensure consistency and safety.

Chemical Reactivity and Derivatization Studies

Reactions of the Tert-butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its susceptibility to removal under acidic conditions. total-synthesis.com

The primary reaction of the tert-butyl carbamate group is its cleavage to reveal the free amine. This deprotection is most frequently accomplished under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which subsequently forms isobutene gas. total-synthesis.com This process generates an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

A variety of acidic reagents can effect this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents being the most common. total-synthesis.comrsc.org However, a potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. total-synthesis.com Milder, alternative methods have been developed to circumvent such issues. These include the use of Lewis acids, aqueous acids, and non-acidic reagents.

Below is a summary of various deprotection methodologies applicable to the N-Boc group.

| Reagent/Method | Conditions | Notes |

| Strong Acids | ||

| Trifluoroacetic Acid (TFA) | Typically neat or in CH₂Cl₂ at room temperature. | Highly effective and common, but harsh. May require scavengers to trap the t-Bu cation. |

| Hydrochloric Acid (HCl) | In solvents like dioxane, ethyl acetate (B1210297), or methanol. | A widely used and cost-effective method. |

| Lewis Acids | ||

| Zinc Bromide (ZnBr₂) | In solvents like dichloromethane (B109758) (DCM). | Offers chemoselectivity, allowing for deprotection in the presence of other acid-labile groups. |

| Ytterbium Triflate (Yb(OTf)₃) | In nitromethane (B149229) at elevated temperatures. | A mild Lewis acid catalyst that can be environmentally friendly and reusable. |

| Other Conditions | ||

| Oxalyl Chloride/Methanol | 3 equivalents in methanol. | A rapid and mild alternative to strong acids. rsc.org |

| Thermal (Water) | Water at elevated temperatures (125-150°C). | A "green" method that avoids the use of strong acids and subsequent neutralization steps. |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous THF, reflux. | A non-acidic method, useful when acid-sensitive functional groups are present. |

Beyond its role as a protecting group, the N-Boc moiety can undergo other chemical transformations. Under strongly basic conditions, the proton on the carbamate nitrogen can be abstracted. The resulting anion can then eliminate a tert-butoxide ion to form an isocyanate intermediate. researchgate.net This highly reactive isocyanate can be trapped by nucleophiles such as amines or alcohols to generate ureas or new carbamates, respectively. researchgate.net

Another notable transformation is the magnesium-catalyzed reduction of N-Boc protected amines. This reaction converts the carbamate into an N-methyl amine, providing a direct route to methylate the protected amine in a single step. organic-chemistry.org The N-Boc group can also exert significant stereoelectronic effects on adjacent centers. For instance, in cyclic systems, the bulky and electron-withdrawing nature of the Boc group can direct the stereochemical outcome of deprotonation and subsequent alkylation or acylation reactions at an α-carbon. acs.org

Reactivity of the Aminomethyl Functionality

The primary amine of the 3-(aminomethyl) group is a potent nucleophile and serves as a key handle for derivatization through alkylation, acylation, and cyclization reactions.

The primary amine readily undergoes N-alkylation with alkyl halides or via reductive amination with aldehydes and ketones. These reactions introduce alkyl substituents onto the nitrogen, forming secondary or tertiary amines depending on the stoichiometry and reaction conditions.

N-acylation is another fundamental transformation, converting the amine into an amide. This is typically achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using a variety of reagents developed for peptide synthesis. These coupling reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. researchgate.net

The table below lists common reagents used for the N-acylation of amines.

| Reagent Class | Examples | Notes |

| Acylating Agents | Acyl Chlorides, Acid Anhydrides | Highly reactive, often used with a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to scavenge the acid byproduct. semanticscholar.org |

| Carbodiimides | DCC, EDC | Used with additives like HOBt or HOAt to form an active ester, which then acylates the amine, minimizing side reactions and racemization. researchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient coupling reagents that convert carboxylic acids into activated esters in situ for rapid amide bond formation. researchgate.net |

| Other | N-Acylbenzotriazoles | Stable, crystalline acylating agents that react cleanly with amines to provide N-acylated products. mdpi.com |

The aminomethyl group is an excellent building block for the synthesis of various heterocyclic systems through condensation and cyclization reactions. It can react with bifunctional electrophiles to construct new rings fused to or pendant from the pyridine (B92270) core.

A classic example is the reaction with 1,3-dicarbonyl compounds. In a manner analogous to the Knorr pyrazole (B372694) synthesis, the primary amine can condense with one of the carbonyl groups, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form substituted dihydropyridine (B1217469) or other nitrogen-containing heterocycles. nih.gov Similarly, condensation with β-ketoesters can lead to the formation of quinoline-type structures. nih.gov The initial amine-carbonyl condensation forms an enamine or imine, which then undergoes an intramolecular cyclization.

Furthermore, the aminomethyl group can be used to synthesize chalcone (B49325) derivatives, which are versatile intermediates for further heterocyclization. researchgate.net For example, the amine could be acylated with cinnamic acid derivatives, and the resulting amide could be cyclized, or the amine could be used to modify a pre-existing chalcone scaffold before a subsequent ring-closing reaction.

Transformations on the Pyridine Ring System

The pyridine ring itself can be a site of further functionalization, although its reactivity is influenced by the existing substituents. The N-Boc protected amino group at C2 is an electron-donating group, which activates the ring toward electrophilic substitution. Conversely, the pyridine nitrogen is electron-withdrawing, deactivating the ring relative to benzene. The net effect is a complex reactivity pattern. Electrophilic aromatic substitution, if successful, would likely be directed to the C4 or C6 positions, which are ortho and para to the activating C2-substituent. However, the strongly acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation) are often incompatible with the acid-labile Boc group. libretexts.org

A more powerful and compatible strategy for functionalizing the pyridine ring is Directed ortho-Metalation (DoM). wikipedia.org In this methodology, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent position. The N-Boc carbamate is a known DMG. uwindsor.cabaranlab.org In the case of Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate, the N-Boc group at C2 would direct lithiation to the already substituted C3 position. However, in substituted pyridines, the interplay between different directing groups and the intrinsic reactivity of the ring can lead to metalation at other sites. Metalation of the pyridine ring, followed by quenching with an electrophile, can be a highly regioselective method for introducing new substituents under conditions that are often compatible with the Boc group. harvard.eduyoutube.com

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. This low reactivity is a result of the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqlibretexts.orgquimicaorganica.org When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated. quimicaorganica.org

In the case of this compound, the C2-NHBoc group is an activating, ortho-para directing group. However, its influence is exerted on an already deactivated ring. The bulky tert-butoxycarbonyl (Boc) protecting group on the amino function at C2 is known to direct electrophiles to the ortho position (C3). clockss.orgresearchgate.net Given that the C3 position is already substituted, electrophilic attack would be directed to the C5 position. The aminomethyl group at C3 is not expected to significantly influence the regioselectivity of electrophilic aromatic substitution on the ring.

Studies on related 2-aminopyridine (B139424) derivatives have shown that electrophilic substitution, such as hydrogen exchange, can occur at the 3- and 5-positions under acidic conditions. rsc.org For instance, the tropylation of 2-aminopyridine, an electrophilic substitution, occurs on the amino group rather than the ring, highlighting the ring's low reactivity. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C4 | Low | Deactivated position due to proximity to ring nitrogen. |

| C5 | Moderate | Most likely position for substitution due to directing effect of the C2-NHBoc group and being meta to the ring nitrogen. |

| C6 | Low | Deactivated position, ortho to the ring nitrogen. |

Nucleophilic Aromatic Substitution Potentials

Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are generally favored at the 2- and 4-positions, which are electronically deficient. uoanbar.edu.iqstackexchange.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com However, for an SNAr reaction to occur, a good leaving group must be present at one of these activated positions.

This compound does not possess a typical leaving group on the pyridine ring. The NHBoc group at the C2 position is not a facile leaving group under standard SNAr conditions. Therefore, the potential for direct nucleophilic aromatic substitution on the unsubstituted ring is low.

Recent advancements have demonstrated that the amino group of 2-aminopyridines can be displaced by other amines through a ruthenium-catalyzed η⁶-coordination activation strategy, effectively making the amino group a leaving group. researchgate.netthieme-connect.comthieme-connect.de This method allows for the amination of 2-aminopyridines, providing access to a diverse range of pyridylamines. thieme-connect.comthieme-connect.de Such a transformation could potentially be applied to this compound to replace the NHBoc group.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Further Diversification

Metalation followed by reaction with an electrophile, and transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings.

Metalation: Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of pyridines. clockss.orgharvard.edubaranlab.orgwikipedia.org The NHBoc group at the C2 position of this compound can act as a directed metalation group (DMG). clockss.org In the presence of a strong base, such as n-butyllithium, deprotonation is expected to occur at the C3 position. clockss.orgresearchgate.net Since this position is already substituted with an aminomethyl group, this pathway is blocked. However, if the aminomethyl group were not present, this would be a primary route for introducing substituents at C3. Given the existing substitution pattern, direct C-H lithiation at other positions would be less favorable.

Cross-Coupling Reactions: For cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to be employed, a halogen substituent is typically required on the pyridine ring. wikipedia.orgresearchgate.netnih.govmdpi.com If a halogen, such as bromine or chlorine, were introduced at the C5 or C6 position of this compound, a wide range of further derivatizations would become possible.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would allow for the formation of a new carbon-carbon bond by coupling the halogenated pyridine with a boronic acid or ester. researchgate.netnih.govmdpi.comnih.gov This is a versatile method for introducing aryl, heteroaryl, or alkyl groups. nih.govacs.org The reaction is generally tolerant of a wide variety of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgresearchgate.netacsgcipr.orglibretexts.org A halogenated derivative of this compound could be coupled with a variety of primary or secondary amines to introduce new amino substituents. wikipedia.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions for Halogenated Derivatives of this compound

| Reaction | Coupling Partner | Bond Formed | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | C-C | Aryl-substituted pyridine |

| Suzuki-Miyaura | Alkylboronic ester | C-C | Alkyl-substituted pyridine |

| Buchwald-Hartwig | Primary amine | C-N | N-substituted aminopyridine |

| Buchwald-Hartwig | Secondary amine | C-N | N,N-disubstituted aminopyridine |

Regioselectivity and Stereochemical Aspects of Reactions

The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the substituents on the pyridine ring.

As discussed, the NHBoc group at C2 directs electrophilic attack to the C5 position. In the context of directed metalation, the NHBoc group would direct lithiation to the C3 position, though this is blocked by the existing aminomethyl group. clockss.orgresearchgate.net

For nucleophilic attack on the pyridine ring (if a leaving group were present), substitution would be highly favored at the C2 and C6 positions due to electronic activation by the ring nitrogen. stackexchange.com

Stereochemical considerations would become important in reactions involving the aminomethyl group at the C3 position. If this primary amine were to be further functionalized, for example, through acylation or alkylation, no new stereocenter would be formed. However, if the aminomethyl group were to participate in a reaction that creates a chiral center, such as in certain enzymatic reactions or asymmetric syntheses, then stereochemical outcomes would need to be considered. For instance, the asymmetric dearomatization of activated pyridines can lead to substituted piperidines with high stereocontrol. whiterose.ac.uk

Applications As a Versatile Synthetic Building Block in Research

Utility in Heterocyclic Scaffold Construction

The 2,3-disubstituted pyridine (B92270) motif is a common core in many biologically active compounds. Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate serves as an excellent precursor for the synthesis of various fused, bridged, and spiro-nitrogenous heterocyclic systems.

While direct, published examples detailing the use of this compound in the synthesis of fused pyridine systems are not extensively documented in readily available literature, its structure is primed for such transformations. The adjacent amino and aminomethyl groups can, in principle, undergo cyclization reactions with appropriate bifunctional reagents to form fused heterocyclic rings, such as pyrido[2,3-b]pyrazines or other related systems. The general strategy would involve the reaction of the aminomethyl group with one functional group of a reagent, followed by an intramolecular reaction involving the 2-amino group (after deprotection of the Boc group) to complete the ring fusion. The synthesis of various pyrido[1,2-a]pyrimidines and other fused systems often starts from 2-aminopyridine (B139424) derivatives, highlighting the potential of this building block in similar synthetic endeavors.

The construction of bridged and spiro-nitrogenous compounds represents a significant area of synthetic chemistry, aimed at creating three-dimensional molecular architectures for various applications, including drug discovery. Although specific examples employing this compound are not prevalent in the literature, its structure lends itself to the synthesis of such complex scaffolds.

For the formation of bridged systems, the two nitrogen centers could potentially react with a dielectrophile to form a new ring that bridges the 2- and 3-positions of the pyridine core. This would result in a diazabicyclic compound with a unique conformational rigidity.

In the synthesis of spiro-nitrogenous compounds, the aminomethyl group could act as a nucleophile in reactions with cyclic ketones or other suitable electrophiles to initiate the formation of a spirocyclic ring system. The versatility of spirocyclic scaffolds in medicinal chemistry makes this a promising, albeit underexplored, application for this particular building block.

Integration into Complex Molecular Architectures

Beyond the construction of novel heterocyclic cores, this compound is a valuable component for integration into larger and more complex molecular structures.

In the realm of target-oriented synthesis, building blocks that offer controlled and predictable reactivity are highly sought after. The differential reactivity of the two nitrogen groups in this compound allows for its incorporation into a growing molecular framework in a stepwise manner. For instance, the primary aminomethyl group can be acylated or alkylated, while the Boc-protected amino group remains inert. Subsequent removal of the Boc protecting group unveils a new reactive site for further functionalization. This strategic approach is crucial in the multi-step synthesis of complex natural products and other target molecules where precise control over the introduction of functional groups is paramount.

| Step | Reactive Site | Reaction Type | Potential Reagent | Outcome |

|---|---|---|---|---|

| 1 | -CH₂NH₂ | Acylation | Acid Chloride (R-COCl) | Formation of an amide bond |

| 2 | -NHBoc | Deprotection | Trifluoroacetic Acid (TFA) | Unveiling of the 2-amino group |

| 3 | -NH₂ (at C2) | Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Formation of a sulfonamide |

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal scaffold for combinatorial chemistry due to its two distinct points of diversification. Large libraries of compounds can be synthesized by reacting the aminomethyl group with a set of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) and then, after deprotection, reacting the 2-amino group with another set of reagents. This approach allows for the rapid generation of a multitude of structurally related compounds for high-throughput screening and the exploration of new chemical space. The pyridine core provides a rigid framework, while the appended functionalities can be varied to modulate the physicochemical and biological properties of the library members.

Strategic Building Block in Medicinal Chemistry Research Programs (excluding clinical outcomes)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. This compound, as a precursor to 2,3-disubstituted pyridines, is therefore of significant interest in drug discovery programs.

The two nitrogen-containing substituents can serve as key pharmacophoric elements, engaging in hydrogen bonding and other interactions with biological targets such as kinases and G-protein coupled receptors (GPCRs). The ability to independently modify the two side chains allows for the fine-tuning of a molecule's structure-activity relationship (SAR). For example, in the development of kinase inhibitors, one substituent might be designed to interact with the hinge region of the ATP-binding site, while the other extends into a solvent-exposed region to enhance solubility or selectivity. Similarly, in the design of GPCR modulators, the diverse functionalities that can be introduced via this building block can be used to optimize interactions with the receptor's binding pocket. The use of tert-butyl carbamate (B1207046) as an intermediate is a common strategy in the synthesis of various pharmaceutical agents.

| Target Class | Potential Role of the Scaffold | Example of Possible Interactions |

|---|---|---|

| Kinases | Core scaffold for ATP-competitive inhibitors | Hydrogen bonding with the hinge region |

| GPCRs | Framework for orthosteric or allosteric modulators | Ionic or hydrogen bonding with key residues in the binding pocket |

| Proteases | Central scaffold for designing inhibitors | Positioning of functional groups to interact with the catalytic triad |

This compound is a highly valuable synthetic intermediate whose full potential is still being explored. Its bifunctional and differentially protected nature provides a robust platform for the synthesis of a wide array of complex nitrogen-containing heterocycles and for its strategic incorporation into larger molecules. While the specific, published applications in the construction of fused, bridged, and spiro systems are not yet widespread, its inherent chemical properties make it a building block of considerable promise for future innovations in synthetic methodology, chemical library design, and medicinal chemistry research.

Design and Synthesis of Novel Pyridine-Based Motifs

The unique arrangement of reactive sites in this compound allows for its elaboration into a variety of more complex heterocyclic systems. The primary aminomethyl group at the 3-position can readily participate in reactions such as amide bond formation, reductive amination, and cyclization cascades, while the Boc-protected amine at the 2-position can be deprotected under acidic conditions to reveal a nucleophilic amino group. This differential reactivity is key to its utility in constructing novel pyridine-based motifs.

One of the primary applications of this building block is in the synthesis of fused pyridine systems, such as imidazopyridines and triazolopyridines. These scaffolds are prevalent in many biologically active compounds. For instance, the aminomethyl group can be acylated or condensed with various reagents to form an intermediate that, following Boc deprotection, can undergo intramolecular cyclization to yield the desired fused ring system.

| Reagent/Condition | Intermediate Product | Final Pyridine Motif |

| Carboxylic Acid/Coupling Agent | N-((2-(tert-butoxycarbonylamino)pyridin-3-yl)methyl)amide | Imidazopyridine derivative |

| Orthoester | N-((2-(tert-butoxycarbonylamino)pyridin-3-yl)methyl)formimidate | Triazolopyridine derivative |

The reactivity of the pyridine ring itself can also be exploited. The electron-donating nature of the amino groups can influence the regioselectivity of electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine core before or after elaboration of the side chains.

Development of Scaffolds for Structure-Activity Relationship Studies

In the field of drug discovery, the systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound serves as an excellent starting point for the development of molecular scaffolds that can be systematically modified for SAR studies.

The bifunctional nature of the molecule allows for the introduction of diverse substituents at two distinct vectors. The primary amine can be functionalized to explore interactions within one pocket of a biological target, while the 2-amino group (after deprotection) can be modified to probe a different region. This "two-pronged" approach enables a comprehensive mapping of the binding site.

For example, in the development of kinase inhibitors, the pyridine core can act as a hinge-binding motif. The aminomethyl side chain can be extended with various moieties to interact with the solvent-exposed region of the ATP-binding site. Simultaneously, the 2-amino group can be derivatized to establish interactions with the ribose-binding pocket.

A generic library of compounds for SAR studies could be generated as follows:

| Reaction at Aminomethyl Group | R1 Group | Reaction at 2-Amino Group (post-deprotection) | R2 Group |

| Amide Coupling | Aryl, Heteroaryl, Alkyl | Sulfonylation | Arylsulfonyl, Alkylsulfonyl |

| Reductive Amination | Substituted Benzyls | Acylation | Aliphatic, Aromatic Acyl |

| Urea Formation | Substituted Amines | Alkylation | Alkyl, Substituted Alkyl |

Advanced Analytical Methodologies for Compound Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Specific ¹H, ¹³C, and 2D NMR spectroscopic data for Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate are not available in the searched scientific literature. This information is crucial for the definitive structural elucidation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Detailed high-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) data, which would confirm the molecular weight and provide insights into the fragmentation pattern of this compound, could not be located in published sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Experimental IR and UV-Vis spectra for this compound are not documented in the available literature. These techniques would be instrumental in identifying the characteristic functional groups present in the compound.

Chromatographic Separation and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) Method Development and Application

Specific HPLC methods for the separation and purity assessment of this compound, including details on the stationary phase, mobile phase, flow rate, and detection wavelength, have not been reported.

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

There is no information available regarding the use of Gas Chromatography (GC) for the analysis of this compound. This suggests that the compound may not be sufficiently volatile or thermally stable for routine GC analysis, or simply that such methods have not been developed or published.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of organic reactions due to its simplicity, speed, and low cost. It allows for the rapid qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate mobile phase, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light or by using a chemical stain.

The choice of the mobile phase (eluent) is critical and is determined empirically to achieve good separation between the spots. For a compound like this compound, which contains both a polar amine group and a less polar tert-butoxycarbonyl (Boc) protecting group, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the mobile phase can be adjusted to optimize the separation and the Retention Factor (Rf) values. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

For monitoring a reaction that synthesizes this compound, one would expect to see the Rf value of the starting material decrease or disappear over time, while the Rf value corresponding to the product would appear and intensify.

Table 1: Illustrative TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ratio is optimized based on the polarity of the reactants and products. |

| Visualization | UV light (254 nm) and/or staining agents such as potassium permanganate (B83412) or ninhydrin. |

Note: Specific Rf values are dependent on the exact mobile phase composition and other experimental conditions and would be determined during the reaction development process.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For a novel or key compound like this compound, obtaining a single-crystal X-ray structure provides definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for confirming the connectivity of atoms, which can be particularly important for positional isomers.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The resulting crystallographic data includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1989.5 |

| Z | 4 |

Note: The data presented in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) should be in close agreement with the theoretically calculated values based on its molecular formula, C₁₁H₁₇N₃O₂.

This analysis is a crucial step in the characterization of a new compound as it confirms the empirical formula, which in conjunction with molecular weight determination, can establish the molecular formula. The comparison between the found and calculated values is a key indicator of the sample's purity. A significant deviation may suggest the presence of impurities or that the proposed structure is incorrect.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 59.17 | 59.21 |

| Hydrogen (H) | 7.67 | 7.70 |

| Nitrogen (N) | 18.82 | 18.78 |

| Oxygen (O) | 14.33 | 14.31 |

Note: The "Found" values are illustrative and represent typical experimental results that would be considered a good match to the theoretical values.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of a compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to determine a molecule's geometry, orbital energies, and electronic distribution.

For Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate, these calculations would typically yield data on:

Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Electron Density and Electrostatic Potential: These properties help in identifying electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

A representative data table that would be generated from such calculations is shown below. Please note, the values in this table are hypothetical examples and are not based on actual published research for this specific compound.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -850.123 Hartrees |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of several single bonds, this compound can exist in multiple conformations.

Energy minimization studies are performed to locate the lowest energy conformer, which is the most likely structure of the molecule at low temperatures. These studies typically involve systematically rotating the rotatable bonds and calculating the potential energy at each step. The results of such an analysis would reveal the most stable spatial arrangement of the tert-butyl group, the carbamate (B1207046) linkage, and the aminomethyl side chain relative to the pyridine (B92270) ring. This information is critical for understanding how the molecule might interact with biological targets.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and to explore potential reaction pathways. By analyzing the electronic properties derived from quantum chemical calculations, chemists can predict how this compound might behave in different chemical environments.

Key aspects of reactivity prediction include:

Identifying Reactive Sites: The electrostatic potential map can highlight atoms that are likely to participate in chemical reactions.

Modeling Reaction Mechanisms: Computational tools can be used to model the transition states and intermediates of potential reactions, allowing for the calculation of activation energies and reaction rates. For example, the reactivity of the amino group or the carbamate could be explored under various conditions.

Molecular Modeling in Scaffold Design and Derivatization Strategies

The pyridine core of this compound makes it a potential scaffold for the design of new molecules with specific functions, particularly in medicinal chemistry. Molecular modeling plays a crucial role in this process.

By using the computationally determined structure of this compound as a starting point, chemists can design and evaluate new derivatives in silico. This involves:

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems to explore new chemical space.

Derivatization: Computationally adding different functional groups to the scaffold and predicting how these changes will affect the molecule's properties, such as its shape, polarity, and ability to interact with a target protein.

This computational pre-screening can save significant time and resources by prioritizing the synthesis of compounds that are most likely to have the desired activities.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The drive towards "green chemistry" is profoundly influencing the synthesis of heterocyclic compounds, including pyridine (B92270) derivatives. nih.govresearchgate.net Traditional methods often rely on harsh conditions or toxic reagents, prompting research into more environmentally benign alternatives. For a molecule like Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate, future synthetic strategies are expected to prioritize atom economy, reduced waste, and the use of renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and efficient way to produce complex molecules under mild conditions. rsc.org Biocatalytic methods have been successfully applied to create chiral amines and functionalized heterocycles, suggesting a potential pathway for the enantioselective synthesis of analogs of the title compound. rsc.org One-pot enzymatic cascades, for instance, can generate protected amino structures from bio-renewable feedstocks. rsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is an efficient method for building substituted pyridine rings. rsc.orgsemanticscholar.org Developing an MCR for the core 2-amino-3-aminomethylpyridine structure could significantly streamline its synthesis.

Alternative Energy Sources: Techniques such as microwave-assisted and ultrasonic synthesis are being explored to accelerate reaction times and improve yields in the creation of pyridine derivatives. nih.gov

Catalyst-Free and Metal-Free Approaches: Research is ongoing to develop synthetic methods that avoid the use of expensive and often toxic heavy metal catalysts. researchgate.net For example, photocatalytic annulation under metal-free conditions has been reported for the synthesis of polysubstituted pyridines. nih.gov

Table 1: Comparison of Sustainable Synthetic Strategies for Pyridine Derivatives

| Strategy | Key Advantages | Relevance to this compound |

|---|---|---|

| Biocatalysis | High stereo- and regioselectivity; mild reaction conditions (room temp, aqueous media); reduced environmental impact. rsc.orgrsc.org | Potential for chiral synthesis of the aminomethyl side chain; green approach to the core pyridine structure. |

| Multicomponent Reactions | High atom economy; operational simplicity; rapid access to complex molecular frameworks. rsc.orgsemanticscholar.org | Efficient, one-pot synthesis of the substituted pyridine core from simple precursors. |

| Photocatalysis | Utilizes light as a clean energy source; enables novel transformations under mild conditions; potential for metal-free systems. nih.gov | A modern, sustainable method for constructing or functionalizing the pyridine ring. |

| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions; can lead to higher yields and shorter reaction times. nih.gov | Minimizes environmental impact and simplifies product purification. |

Exploration of New Chemical Transformations Involving the Compound

The unique structure of this compound, featuring two distinct nitrogen nucleophiles and a pyridine ring, allows for a wide range of subsequent chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for selective reactions at other positions before its removal under acidic conditions. organic-chemistry.org

Emerging research in this area focuses on:

Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds, as this avoids the need for pre-functionalized starting materials and reduces synthetic steps. rsc.orgbohrium.com Future research will likely explore methods to selectively functionalize the C-4, C-5, or C-6 positions of the pyridine ring while the amino groups are protected.

Electrochemical Methods: Electrochemistry offers a sustainable and mild alternative to traditional reagents for carrying out transformations. For instance, the electrochemical alkylation of N-Boc-protected aminopyridines has been demonstrated to proceed in high yields without by-products. nih.govresearchgate.net This could be applied to the carbamate (B1207046) nitrogen of the title compound.

Photocatalytic Transformations: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This approach could be used to introduce new functional groups to the pyridine ring through radical-based mechanisms, offering reactivity patterns that are different from classical Minisci-type reactions. acs.org

The selective deprotection of the Boc group unveils the 2-amino group, creating a valuable 2,3-diaminopyridine derivative. This intermediate can be used in a variety of cyclization and condensation reactions to build fused heterocyclic systems, which are common motifs in pharmacologically active molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a significant trend in modern chemical production. beilstein-journals.org Flow chemistry offers numerous advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous intermediates, and straightforward scalability. acs.org

For this compound and its derivatives, flow chemistry presents several opportunities:

Rapid Synthesis and Optimization: Automated microreactor-based systems can rapidly screen different reagents and conditions, significantly accelerating the discovery of optimal synthetic routes. nih.govsyrris.jp

Multistep Continuous Synthesis: Complex molecular scaffolds, such as imidazo[1,2-a]pyridines derived from 2-aminopyridines, have been synthesized in multistep continuous flow processes without the need to isolate intermediates. nih.govsyrris.jp This approach could be adapted for the elaboration of the title compound into more complex target molecules.

Improved Safety and Efficiency: The small reaction volumes and excellent heat transfer in flow reactors enhance the safety of potentially exothermic or unstable reactions. beilstein-journals.org

The integration of artificial intelligence and machine learning with automated synthesis platforms (often called "self-driving labs") promises to further revolutionize chemical synthesis. youtube.com Such systems can autonomously design synthetic routes, optimize reaction conditions, and produce target molecules on demand, accelerating the pace of discovery. researchgate.netfu-berlin.de

Table 2: Advantages of Flow Chemistry for Synthesizing Pyridine-Based Compounds

| Feature | Benefit in Flow Chemistry | Potential Application for the Compound |

|---|---|---|

| Enhanced Heat Transfer | Allows for precise temperature control and safe use of highly exothermic reactions. nih.gov | Improved control over nitration or other functionalization reactions on the pyridine ring. |

| Rapid Mixing | Ensures homogeneous reaction mixtures, leading to more consistent product quality and yields. nih.gov | Consistent and high-yield Boc-protection and subsequent derivatization steps. |

| Automated Operation | Enables high-throughput screening of conditions and unattended synthesis of compound libraries. syrris.jpresearchgate.net | Rapid generation of a library of derivatives by varying substituents on the aminomethyl group. |

| Scalability | Production can be increased by running the system for longer periods ("scaling out") rather than using larger reactors. beilstein-journals.org | Efficient production of the compound at various scales, from laboratory research to pilot plant. |

Potential for Functional Material Synthesis as a Building Block

Beyond its use in medicinal chemistry, this compound serves as a valuable building block for the synthesis of functional materials. After deprotection, the resulting molecule, 3-(aminomethyl)pyridin-2-amine (B117360), possesses two distinct nucleophilic sites (an aromatic amine and an aliphatic amine) that can be used to construct polymers and other macromolecules.

Potential applications include:

Pyridine-Containing Polymers: Polymers incorporating pyridine units are investigated for a wide array of applications, including as polyelectrolytes, materials for metal absorption, and supports for recyclable catalysts. researchgate.net The diamine derived from the title compound could be used as a monomer to create novel polymers with unique properties.

Polybenzimidazoles (PBIs): PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of PBIs often involves the condensation of tetraamines with dicarboxylic acids. Pyridine-based PBIs have been developed for applications such as high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The diamine structure of the deprotected compound makes it a suitable candidate for incorporation into such polymer backbones.

Machine-Learning-Assisted Material Design: Modern approaches use machine learning to predict the properties of novel polymers based on their monomer structures. nih.govacs.org This strategy could be employed to design new pyridine-based polymers derived from the title compound with tailored properties for specific applications, such as selective ion capture. nih.govacs.org

The ability to functionalize the two different amino groups selectively provides a route to precisely engineered macromolecules and surface coatings, making this compound a versatile platform for materials science innovation.

Q & A

Q. What are the standard synthesis protocols for Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate, and how can purity be optimized?

Answer: The synthesis typically involves:

Starting Materials : A pyridine derivative (e.g., 3-(aminomethyl)pyridin-2-amine) reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate under alkaline conditions (e.g., triethylamine) .

Reaction Conditions : Conducted in inert atmospheres (N₂/Ar) at low temperatures (0–5°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Methodological Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Characterize intermediates (e.g., hydroxylmethyl derivatives) using H/C NMR and HPLC-MS for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- H NMR: Peaks at δ 1.45 ppm (t-Bu), δ 4.20 ppm (CH₂NH), and δ 7.2–8.5 ppm (pyridine protons) .

- C NMR: Confirm carbamate carbonyl at δ 155–160 ppm .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify molecular ion [M+H]⁺ (e.g., m/z 239 for C₁₁H₁₈N₂O₂) .

- FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹ and NH bend at ~1530 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

- Catalyst Screening : Test bases (e.g., DMAP, DIPEA) to enhance carbamate formation efficiency .

- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, acetonitrile) vs. dichloromethane .

- Temperature Control : Gradual warming (0°C → RT) reduces side products like hydrolyzed amines .

- Scale-Up Adjustments : For multi-gram syntheses, use slow reagent addition and inert gas sparging to maintain stability .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 0°C | 65 | 92 |

| Acetonitrile, RT | 78 | 95 |

| Dichloromethane, -5°C | 72 | 90 |

Q. What are the key factors influencing the stability of this carbamate under different experimental conditions?

Answer:

- pH Sensitivity : Hydrolysis occurs rapidly at pH < 3 (acidic) or pH > 10 (basic), generating 3-(aminomethyl)pyridine .

- Thermal Stability : Decomposes above 150°C; store at -20°C under nitrogen for long-term stability .

- Light Exposure : UV irradiation (254 nm) accelerates degradation; use amber vials for storage .

Q. Mitigation Strategies :

Q. How does this compound interact with biological targets, and what experimental approaches validate these interactions?

Answer:

Q. Contradictions in Data :

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Reproducibility Checks : Validate assays using standardized protocols (e.g., fixed incubation times, substrate concentrations) .

- Structural Analog Comparison : Test derivatives (e.g., tert-butyl 4-chloropyridin-3-ylcarbamate) to isolate pharmacophore contributions .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity correlations) .

Q. Example Workflow :

Perform dose-response curves across 3 independent labs.

Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity).

Use QSAR models to reconcile potency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.